(4,5-Dimethylhexa-1,4-dien-1-yl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
135519-74-3 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4,5-dimethylhexa-1,4-dienylbenzene |
InChI |
InChI=1S/C14H18/c1-12(2)13(3)8-7-11-14-9-5-4-6-10-14/h4-7,9-11H,8H2,1-3H3 |
InChI Key |
UXJYCXSSWBDWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)CC=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 4,5 Dimethylhexa 1,4 Dien 1 Yl Benzene Analogues
Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that involve a cyclic redistribution of bonding electrons. For conjugated dienes, the two most prominent types of pericyclic reactions are cycloadditions, particularly the Diels-Alder reaction, and electrocyclic reactions.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of organic synthesis due to its reliability and stereospecificity in constructing complex cyclic systems. wikipedia.orglibretexts.org The presence of a phenyl substituent on the diene system, as in (4,5-Dimethylhexa-1,4-dien-1-yl)benzene, imparts specific electronic and steric characteristics that affect the reaction's progress.
The rate of a Diels-Alder reaction is governed by the electronic nature of both the diene and the dienophile. organic-chemistry.org The reaction is typically fastest when there is a significant electronic disparity between the two components. libretexts.org
Normal Electron Demand: In the most common scenario, the reaction is facilitated by an electron-rich diene and an electron-poor dienophile. organic-chemistry.orglibretexts.org The phenyl group on a diene like this compound can act as a weak electron-donating group through resonance, enhancing the electron density of the diene system. This makes it well-suited to react with dienophiles bearing electron-withdrawing groups (EWGs) such as carbonyls, nitriles, or nitro groups. organic-chemistry.org The interaction involves the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org
Inverse Electron Demand: In less common cases, the roles are reversed. An electron-poor diene reacts with an electron-rich dienophile. wikipedia.orgorganic-chemistry.org This scenario would require the phenyl-substituted diene to be modified with strong electron-withdrawing groups.
The regioselectivity of the Diels-Alder reaction, which determines the orientation of the substituents in the product, is also dictated by electronic effects. For a substituted aryl diene, the position of the phenyl group influences the distribution of electron density, directing the dienophile to a specific orientation to form the major regioisomer.
| Diene Substituent | Dienophile Substituent | Electron Demand | Relative Reaction Rate |
| Electron-Donating (e.g., Alkyl, Phenyl) | Electron-Withdrawing (e.g., -CHO, -COOR) | Normal | Accelerated |
| Electron-Withdrawing | Electron-Donating | Inverse | Accelerated |
| Neutral | Neutral | Normal | Slow |
A defining feature of the Diels-Alder reaction is its high degree of stereospecificity, where the stereochemistry of the reactants is faithfully transferred to the product. libretexts.orgmasterorganicchemistry.com
Conservation of Stereochemistry: The reaction is a syn addition with respect to both the diene and the dienophile. This means that substituents that are cis on the dienophile's double bond will remain cis in the newly formed ring. libretexts.orgvanderbilt.edu Similarly, the relative positions of substituents on the diene are preserved in the product. masterorganicchemistry.com For a diene like this compound, the configuration of the double bonds dictates the stereochemistry of the resulting cyclohexene (B86901) ring.
The Endo Rule: When a cyclic diene or a dienophile with conjugating substituents is used, two diastereomeric products, endo and exo, can be formed. The endo product, where the major substituent on the dienophile is oriented toward the developing pi-system of the diene, is typically the kinetically favored product. wikipedia.orgorganic-chemistry.org This preference is often explained by secondary orbital interactions between the p-orbitals of the electron-withdrawing group and the central carbons of the diene in the transition state.
For a Diels-Alder reaction to occur, the conjugated diene must adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them. masterorganicchemistry.comyoutube.com This planar conformation allows for the necessary overlap of orbitals with the dienophile in the cyclic transition state.
The equilibrium between the more stable s-trans conformation and the reactive s-cis conformation is crucial for reactivity. masterorganicchemistry.comyoutube.com The presence of the (4,5-Dimethyl) substituents in a this compound analogue introduces significant steric considerations.
Steric Hindrance: The methyl groups at the C4 and C5 positions can sterically hinder the rotation around the central C-C single bond, potentially disfavoring the required s-cis conformation. youtube.com If one of the methyl groups is on C4 of the diene system, it can create steric repulsion with the substituent on C1 (the phenyl group) in the s-cis arrangement, raising its energy and slowing the reaction rate. youtube.com Dienes that are locked in an s-trans conformation due to their structure are unreactive in Diels-Alder reactions. youtube.com
| Diene Conformation | Required for Diels-Alder? | Relative Stability | Impact of Bulky Substituents |
| s-cis | Yes | Less stable (higher energy) | Can be significantly destabilized, reducing reaction rate |
| s-trans | No | More stable (lower energy) | Favored conformation, must convert to s-cis to react |
When the diene and dienophile moieties are present within the same molecule, an intramolecular Diels-Alder (IMDA) reaction can occur. masterorganicchemistry.com These reactions are powerful tools for the synthesis of complex polycyclic systems, often forming multiple rings in a single step with high stereocontrol. organic-chemistry.orgprinceton.edu
Tether Length and Ring Size: The feasibility and outcome of an IMDA reaction are highly dependent on the length and flexibility of the tether connecting the diene and dienophile. Tethers of three or four atoms are optimal, typically leading to the formation of fused five- or six-membered rings, respectively, in addition to the newly formed cyclohexene ring. masterorganicchemistry.com
Stereoselectivity: The conformational constraints imposed by the tether often lead to a high degree of stereoselectivity, sometimes favoring the formation of a single diastereomer. princeton.edu The stereochemical principles governing intermolecular reactions, such as the preservation of reactant geometry, still apply. masterorganicchemistry.com
Domino processes involving Diels-Alder reactions can create significant molecular complexity from simple precursors. For instance, a Diels-Alder reaction could create a new diene, which then undergoes a subsequent intramolecular cycloaddition, leading to the rapid assembly of intricate molecular architectures.
Electrocyclic reactions are intramolecular pericyclic reactions characterized by the formation of a sigma bond between the termini of a conjugated pi-system, leading to the formation of a cyclic compound with one fewer pi-bond. These reactions are reversible and their stereochemical outcome is dictated by the Woodward-Hoffmann rules.
For a substituted hexatriene system, which is structurally related to the diene portion of the target molecule, a thermally induced electrocyclic reaction would involve the 6π electrons of the triene system. This would lead to a disrotatory ring closure to form a cyclohexadiene derivative. Conversely, a photochemical reaction would proceed via a conrotatory motion. While less common for simple dienes like this compound itself, related polyunsaturated systems can undergo such transformations. For example, studies on diphenylpenta-dienone systems have shown that under acidic conditions, a pentadienyl cation can undergo a conrotatory electrocyclization to form a cyclopentenyl cation, which then leads to the formation of cyclopentenone products. rsc.org
Electrocyclic Reactions
Electrocyclic Ring Opening and Closure in Hexadiene Derivatives
Electrocyclic reactions are a class of pericyclic rearrangements that involve the concerted reorganization of π-electrons to form or break a σ-bond, leading to the formation of a cyclic or acyclic product, respectively. In the context of hexadiene derivatives, the interconversion between a conjugated 1,3,5-hexatriene (B1211904) system and a 1,3-cyclohexadiene (B119728) ring is a well-studied example. masterorganicchemistry.comlibretexts.org
The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. pressbooks.pub For a 6π-electron system, such as a hexatriene, thermal electrocyclic reactions proceed in a disrotatory fashion. This means that the termini of the π-system rotate in opposite directions (one clockwise, one counterclockwise) during ring closure. masterorganicchemistry.compressbooks.pub Conversely, photochemical electrocyclic reactions of 6π-electron systems occur via a conrotatory process, where the termini rotate in the same direction. masterorganicchemistry.com
The reverse reaction, the ring-opening of a cyclohexadiene to a hexatriene, also follows these stereochemical principles. Under thermal conditions, the ring opening is disrotatory, while photochemical activation leads to a conrotatory ring opening. masterorganicchemistry.com The specific stereoisomer of the resulting hexatriene is determined by the stereochemistry of the starting cyclohexadiene. For instance, the thermal ring-opening of cis-5,6-dimethyl-1,3-cyclohexadiene yields exclusively the (2E,4Z,6E)-octatriene, while the trans-isomer gives the (2E,4Z,6Z)-octatriene. libretexts.org
This stereospecificity is a direct consequence of the symmetry of the highest occupied molecular orbital (HOMO) of the reacting system. pressbooks.pub In a thermal reaction, the ground-state electronic configuration is considered, whereas in a photochemical reaction, an electron is promoted to the lowest unoccupied molecular orbital (LUMO), which then becomes the new HOMO and dictates the stereochemical outcome. slideshare.net
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful toolkit for the functionalization of dienes, enabling a wide range of transformations with high efficiency and selectivity. nih.govsnnu.edu.cn These reactions often proceed through the formation of key intermediates, such as metal-hydride species and π-allyl complexes, which dictate the regioselectivity and stereoselectivity of the final products. snnu.edu.cnnih.gov
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of a hydrogen atom and a functional group across a double bond. In the case of conjugated dienes, this process can lead to the formation of valuable allylic compounds. rsc.org The regioselectivity of the addition (e.g., 1,2- vs. 1,4-addition) is a critical aspect of these transformations and can often be controlled by the choice of catalyst, ligand, and reaction conditions. acs.org
Nickel-catalyzed hydroamination of dienes provides a direct route to allylic amines, which are important structural motifs in pharmaceuticals and natural products. nih.govdicp.ac.cn The combination of a nickel catalyst, such as Ni(COD)₂, with a phosphine (B1218219) ligand like DPPF has been shown to be highly effective for the hydroamination of 1,3-dienes with alkylamines. nih.govacs.org
| Catalyst System | Diene Substrate | Amine Nucleophile | Key Features |
| Ni(COD)₂ / DPPF / Acid | 1,3-Dienes | Primary and Secondary Alkylamines | Forms allylic amines; mechanism involves π-allyl nickel complexes. nih.govacs.org |
| Ni / SKP Ligand | 1,3-Dienes | Hydroxylamines | Enantioselective 1,4-hydroamination to yield α-substituted chiral allylic amines. dicp.ac.cn |
Rhodium catalysts have also proven to be versatile for the hydrofunctionalization of conjugated dienes. acs.org Rhodium-hydride species are often implicated as the active catalytic species in these transformations. acs.org By employing chiral ligands, enantioselective hydroamination reactions can be achieved, providing access to chiral allylic amines with high regio- and enantioselectivity. acs.org The properties of the ligand and any acid additives are crucial for controlling the stereochemical outcome. acs.orgacs.org
Beyond hydroamination, rhodium catalysts can also mediate the hydroalkylation of dienes. These reactions allow for the formation of new carbon-carbon bonds, expanding the synthetic utility of this methodology.
| Catalyst System | Reaction Type | Nucleophile | Key Features |
| Rhodium / Chiral JoSPOphos Ligand | Hydroamination | Amines | Generates chiral allylic amines with high regio- and enantioselectivity. acs.org |
| Rhodium Catalyst | Hydroalkylation | Carbon Nucleophiles | Enables the formation of C-C bonds. |
| Iridium Catalyst | Hydroamination | Arylamines | Regioselective formation of 1,2-, 1,3-, or 1,4-diamines depending on the substrate and catalyst. nih.govnih.gov |
While the focus is on the reactivity of dienes, it is noteworthy that diene derivatives can also be synthesized through transition metal-catalyzed reactions. Palladium-catalyzed hydroallylation of alkynes represents a method to construct substituted dienes. More specifically, palladium catalysis can be employed for the hydroalkynylation of 1,3-dienes to generate 1,5-enynes. nih.gov This reaction proceeds through the formation of a π-allyl palladium(II) intermediate, which effectively controls the regioselectivity and chemoselectivity of the transformation. nih.gov The use of haloalkynes as the alkynylating agent and a hydrogen donor like sodium formate (B1220265) allows for the construction of these valuable enyne skeletons under mild conditions. nih.gov
| Catalyst | Alkyne Substrate | Reagent | Product | Key Features |
| Palladium | Haloalkynes (X = Cl, Br) | 1,3-Dienes, HCOONa | 1,5-Enyne Skeletons | Operational simplicity, mild conditions, and scalability. nih.gov |
Nickel catalysis has been successfully applied to the hydroalkylation and hydroalkenylation of 1,3-dienes using hydrazones as nucleophilic partners. nih.govrsc.orgamericanelements.com This approach is significant as it allows for the use of unstabilized carbon nucleophiles, which has been a persistent challenge in the field. rsc.orgamericanelements.com Hydrazones serve as equivalents of alkyl carbon nucleophiles in these reactions. rsc.orgamericanelements.com
The reaction mechanism is believed to involve the formation of a metal hydride species that reacts with the diene to generate an electrophilic metal-π-allyl intermediate. nih.gov This intermediate then couples with the nucleophile derived from the hydrazone. nih.gov When α,β-unsaturated hydrazones are used, the reaction can proceed as a hydroalkenylation, providing a novel route to the synthesis of 1,4-dienes. rsc.orgamericanelements.com These reactions are characterized by their mild conditions and broad substrate scope. rsc.orgamericanelements.comrsc.org
| Catalyst | Diene Substrate | Nucleophile Source | Reaction Type | Product |
| Nickel | 1,3-Dienes | Hydrazones | Hydroalkylation | Allylic Compounds |
| Nickel | 1,3-Dienes | α,β-Unsaturated Hydrazones | Hydroalkenylation | 1,4-Dienes |
Oxidative Functionalization
Palladium-catalyzed reactions represent a powerful tool for the functionalization of unsaturated systems like this compound. Specifically, the allylic C-H oxidative allylation of 1,4-diene systems offers a direct method for forming new carbon-carbon bonds.
The generally accepted mechanism for this transformation involves the activation of an allylic C-H bond by a Pd(II) catalyst. In the case of 1,4-dienes, this activation is facilitated by a concerted proton and two-electron transfer process, leading to the formation of a π-allylpalladium intermediate. snnu.edu.cnacs.org This electrophilic intermediate can then be attacked by a variety of nucleophiles. snnu.edu.cnacs.org The regioselectivity and stereoselectivity of the nucleophilic attack are influenced by several factors, including the nature of the ligands on the palladium catalyst, the nucleophile itself, and the substitution pattern of the diene. snnu.edu.cnacs.org
For a substrate like this compound, several potential π-allyl-palladium intermediates can be formed. The reaction can proceed through the formation of terminal or internal vinyl π-allyl-palladium species via σ-bond rotation and π-σ-π isomerization. snnu.edu.cn Subsequent nucleophilic attack can then occur at different positions (C1, C3, or C5 of the diene system), leading to a mixture of regioisomers. snnu.edu.cn The presence of the bulky dimethyl groups and the phenyl ring in this compound would be expected to exert significant steric and electronic influence on the stability of the various intermediates and transition states, thereby affecting the product distribution.
Electrophilic and Radical Reactions
Electrophilic Substitution Patterns in Aryl-Diene Conjugates
The phenyl group in this compound can undergo electrophilic aromatic substitution. The diene substituent influences both the rate and the regioselectivity of this reaction. The dienyl group is generally considered to be an activating group, donating electron density to the aromatic ring and making it more susceptible to electrophilic attack than benzene (B151609) itself. vanderbilt.edu
This activating nature arises from the ability of the diene's π-system to stabilize the positive charge in the arenium ion intermediate through resonance. This stabilization is most effective when the electrophile attacks the ortho or para positions relative to the diene substituent. youtube.comlibretexts.org Consequently, the (4,5-Dimethylhexa-1,4-dien-1-yl) substituent is an ortho, para-director. youtube.comlibretexts.org
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-electrons on an electrophile (E+) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring.
| Position of Attack | Effect of Diene Substituent | Predicted Outcome |
|---|---|---|
| ortho | Resonance stabilization of the arenium ion intermediate. | Favorable |
| meta | Less effective resonance stabilization of the arenium ion intermediate. | Unfavorable |
| para | Resonance stabilization of the arenium ion intermediate. | Favorable |
While electronic effects favor ortho and para substitution, steric hindrance from the diene chain, particularly with the methyl groups present in this compound, might reduce the proportion of the ortho product compared to the para product.
Photochemical Reactivity and Photoinitiation Mechanisms Involving Dienes
Aryl-diene conjugates like this compound are expected to exhibit rich photochemical reactivity. Upon absorption of UV light, these molecules can undergo a variety of transformations, including E/Z isomerization and intramolecular cycloadditions.
One common photochemical reaction for conjugated dienes is E/Z isomerization around the double bonds. rsc.org For 1-aryl-1,3-dienes, photocatalysis using sensitizers like Ru(bpy)₃²⁺ can be employed to selectively isomerize E to Z isomers. researchgate.net This process is thought to occur via selective triplet energy transfer from the photocatalyst to the diene. researchgate.net The presence of an aromatic ring can influence the photostationary state by affecting the conjugation and, consequently, the energy of the different isomers. acs.org
Another important photochemical pathway for molecules containing both an arene and a diene is intramolecular photocycloaddition. nih.govbeilstein-journals.org Depending on the tether and the relative orientation of the reactive moieties, different modes of cycloaddition are possible, including [2+2], [3+2] (meta), and [4+2] (para) cycloadditions between the arene and a double bond of the diene. beilstein-journals.org The meta photocycloaddition is often observed when the first excited singlet state of the arene is involved. beilstein-journals.org The efficiency and selectivity of these intramolecular reactions are highly dependent on the length and flexibility of the chain connecting the arene and diene. nih.gov
Cation-Radical Rearrangements in Substituted Hexadienes
The hexadiene framework present in this compound is susceptible to sigmatropic rearrangements, most notably the Cope rearrangement. wikipedia.orglscollege.ac.in The Cope rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene that typically proceeds through a concerted, chair-like transition state. lscollege.ac.innrochemistry.com
In the context of cation-radicals, the Cope rearrangement can be initiated by one-electron oxidation. The resulting cation-radical can then undergo rearrangement. The mechanism of the cation-radical Cope rearrangement has been a subject of computational studies, particularly concerning the effect of substituents on the potential energy surface. researchgate.net For the parent 1,5-hexadiene, the rearrangement is thought to proceed through a mostly aromatic transition state. researchgate.net However, the presence of substituents can significantly alter the mechanism, in some cases leading to the formation of an intermediate. researchgate.net For example, computational studies on cyano-substituted 1,5-hexadienes have shown that substituents can have a profound effect on the stability of various points along the reaction coordinate. researchgate.netsci-hub.se The phenyl and dimethyl substituents in this compound would be expected to influence the energetics of the rearrangement, potentially favoring certain pathways or intermediates.
Computational and Mechanistic Investigations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of molecules like this compound. rsc.orgresearchgate.netrsc.org DFT calculations allow for the investigation of potential energy surfaces, the characterization of transition states and intermediates, and the prediction of reaction outcomes and selectivities. rsc.orgmdpi.combeilstein-journals.org
For palladium-catalyzed reactions, DFT studies have been instrumental in understanding the mechanism of C-H activation, the nature of the key intermediates, and the factors controlling regio- and stereoselectivity. dtu.dk These calculations can help to rationalize experimental observations and guide the development of new and improved catalytic systems.
In the realm of electrophilic aromatic substitution, computational methods can be used to model the stability of the arenium ion intermediates for ortho, meta, and para attack, thereby predicting the directing effects of substituents. researchgate.net Theoretical descriptors derived from DFT can provide insights into the nucleophilicity of different positions on the aromatic ring. researchgate.net
Computational studies have also been applied to photochemical reactions, helping to understand the excited-state potential energy surfaces and the pathways leading to different photoproducts. For sigmatropic rearrangements like the Cope rearrangement, DFT calculations have been used to investigate the nature of the transition state and the influence of substituents on the reaction mechanism, distinguishing between concerted and stepwise pathways. researchgate.netsci-hub.se
| Reaction Type | Application of Computational Methods |
|---|---|
| Palladium-Catalyzed Allylation | Elucidation of C-H activation mechanism, characterization of intermediates, prediction of selectivity. dtu.dk |
| Electrophilic Aromatic Substitution | Modeling of arenium ion stability, prediction of regioselectivity. researchgate.net |
| Photochemical Reactions | Investigation of excited-state potential energy surfaces, elucidation of reaction pathways. |
| Cation-Radical Rearrangements | Characterization of transition states and intermediates, determination of substituent effects on the mechanism. researchgate.netsci-hub.se |
Theoretical Studies on Reaction Pathways and Selectivity in Diene Chemistry
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of cycloaddition reactions involving conjugated dienes. rsc.orgacs.org These studies allow for the detailed exploration of potential energy surfaces, the characterization of transition states, and the prediction of reaction outcomes, such as stereoselectivity and regioselectivity. nih.govnih.gov
In the context of analogues of this compound, theoretical studies often focus on the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. byjus.com The presence of substituents, such as phenyl and methyl groups on the diene backbone, plays a crucial role in directing the reaction's selectivity.
Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. Theoretical models can predict the favored constitutional isomer by calculating the energies of the different possible transition states. For a diene like 1-phenyl-1,3-butadiene, the phenyl group's electronic influence (acting as an electron-donating group through resonance) affects the electron density at the terminal carbons of the diene system, guiding the regiochemical outcome of the cycloaddition.
Stereoselectivity (Endo/Exo Selectivity): A hallmark of the Diels-Alder reaction is its stereoselectivity. The "endo rule," which predicts the preferential formation of the endo isomer, is often rationalized by secondary orbital interactions—stabilizing interactions between the frontier orbitals of the diene and the substituent on the dienophile. However, computational studies have shown that this selectivity is a complex interplay of steric effects, electrostatic interactions, and orbital interactions. nih.gov For instance, high exo selectivity has been observed and computationally explained when both termini of the diene and dienophile are substituted. nih.gov DFT calculations can quantify the activation energy barriers for both the endo and exo pathways, providing a theoretical basis for the experimentally observed product ratios. nih.govbeilstein-journals.org
The table below presents hypothetical activation energy data from a DFT study on a substituted diene, illustrating how computational methods can predict reaction selectivity.
| Reaction Pathway | Transition State | Calculated Activation Energy (kJ/mol) | Predicted Major Product |
| Endo Addition | Endo-TS | 80.5 | Yes |
| Exo Addition | Exo-TS | 84.2 | No |
| This table is illustrative, based on typical computational results for Diels-Alder reactions of substituted dienes. nih.govbeilstein-journals.org |
Studies have shown that while many reactions follow the typical endo preference, substitution, particularly with methyl groups at the terminal positions of the diene and/or dienophile, can strongly favor the formation of the exo isomer. nih.gov Computational investigations have put forward models like the twist-asynchronicity model to account for this observed selectivity. nih.gov
Analysis of Electronic Properties and Orbital Interactions (e.g., HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding the reactivity of conjugated systems. masterorganicchemistry.com It posits that the most significant interactions governing a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. masterorganicchemistry.comchemistrysteps.com The energy difference, or "gap," between the interacting HOMO and LUMO is a key predictor of reaction feasibility; a smaller gap generally corresponds to a lower activation barrier and a faster reaction. rsc.org
In a typical "normal electron-demand" Diels-Alder reaction, the diene is the electron-rich component (high-energy HOMO) and the dienophile is the electron-poor component (low-energy LUMO). chemistrysteps.com The primary interaction is between the HOMO of the diene and the LUMO of the dienophile. masterorganicchemistry.com
Influence of Substituents:
Electron-Donating Groups (EDGs): Substituents like methyl groups on a diene increase the electron density. This raises the energy of the diene's HOMO, bringing it closer to the dienophile's LUMO, thereby narrowing the HOMO-LUMO gap and accelerating the reaction. rsc.orgchemistrysteps.com
The table below illustrates how substituents on a 1,3-butadiene (B125203) analogue can alter the energies of the frontier orbitals, as would be determined by DFT calculations.
| Diene Analogue | Substituent(s) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1,3-Butadiene | None | -6.21 | 0.83 | 7.04 |
| 2-Methyl-1,3-butadiene | -CH₃ (EDG) | -6.05 | 0.95 | 7.00 |
| 1-Phenyl-1,3-butadiene | -Ph (Conjugating/EDG) | -5.89 | 0.25 | 6.14 |
| Note: These values are representative and intended for illustrative purposes to show trends. |
In some cases, particularly when the diene is substituted with strong electron-withdrawing groups and the dienophile with electron-donating groups, the roles can be reversed. This is known as an "inverse electron-demand" Diels-Alder reaction, where the primary interaction is between the HOMO of the dienophile and the LUMO of the diene. ias.ac.in
FMO theory also helps explain regioselectivity. The formation of new bonds is favored between the atoms that have the largest coefficients (lobes) in the respective HOMO and LUMO orbitals. researchgate.net By analyzing the magnitude of the orbital coefficients on the terminal atoms of the diene and dienophile, theoretical models can predict which constitutional isomer will be preferentially formed. ias.ac.in
Applications of 4,5 Dimethylhexa 1,4 Dien 1 Yl Benzene and Its Derivatives in Advanced Organic Synthesis
Precursors for the Construction of Complex Molecular Architectures
The inherent reactivity of the conjugated diene system is central to its role as a precursor for intricate molecular frameworks. These styryl dienes serve as foundational components for assembling both carbocyclic and heterocyclic ring systems, and they are valuable intermediates in the multistep synthesis of natural products.
The most powerful application of 1,3-dienes in organic synthesis is their participation in the Diels-Alder reaction, a [4+2] cycloaddition that efficiently forms six-membered rings. sigmaaldrich.commasterorganicchemistry.com The diene system in (4,5-Dimethylhexa-1,4-dien-1-yl)benzene is well-suited for this transformation. The presence of electron-donating methyl groups on the diene enhances its reactivity toward electron-deficient dienophiles.
Carbocyclic Ring Synthesis: When reacted with dienophiles containing carbon-carbon double or triple bonds, styryl dienes yield a variety of substituted cyclohexene (B86901) or cyclohexadiene derivatives. These reactions are often thermally induced or catalyzed by Lewis acids to improve rate and selectivity. For example, reactions with electron-poor alkenes like maleic anhydride (B1165640) or quinones produce highly functionalized bicyclic adducts that are precursors to more complex polycyclic systems. mnstate.edumasterorganicchemistry.com
Heterocyclic Ring Synthesis: The utility of styryl dienes extends to the formation of six-membered heterocycles through the hetero-Diels-Alder reaction. sigmaaldrich.com In this variant, either the diene or, more commonly, the dienophile contains a heteroatom. Reaction with dienophiles such as imines (C=N), carbonyls (C=O), or azo compounds (N=N) provides direct access to dihydropyrans, dihydropyridines, and other important heterocyclic scaffolds that are prevalent in pharmaceuticals and agrochemicals. nih.gov The regioselectivity of these cycloadditions is governed by the electronic and steric influences of the substituents on both the diene and dienophile.
| Diene Type | Dienophile | Product Type | Ring System |
| Substituted Diene | Maleic Anhydride | Bicyclic Anhydride | Carbocyclic |
| Substituted Diene | 1,4-Naphthoquinone | Polycyclic Quinone Adduct | Carbocyclic |
| Styryl Diene | N-Phenylmaleimide | Phenyl-substituted Adduct | Carbocyclic |
| Hetero-Diene | Alkene | Dihydropyran | Heterocyclic (O) |
| Diene | Iminium Salt | Tetrahydropyridine | Heterocyclic (N) |
Table 1: Representative Diels-Alder reactions for the synthesis of six-membered ring systems.
The 1,3-diene motif is a ubiquitous structural element in a vast array of natural products, including polyketides, terpenoids, and alkaloids. mdpi.comrsc.org Consequently, substituted dienes like this compound are valuable building blocks in the total synthesis of these complex and biologically active molecules. nih.govrsc.org
Synthetic strategies often employ diene fragments for key carbon-carbon bond-forming events. The Diels-Alder reaction, including intramolecular versions, can rapidly construct the core cyclic skeleton of a target molecule with high stereocontrol. nih.gov Furthermore, styryl dienes can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Negishi) to assemble polyene chains, which are common features in many natural products. mdpi.com The stereochemistry of the diene is crucial, and modern synthetic methods allow for the highly stereoselective construction of specific diene isomers to match the geometry found in the natural target. mdpi.comnih.gov For instance, the synthesis of Inthomycin C, an oxazole-containing natural product, showcases the use of stereodefined dienyl building blocks in a modular assembly strategy. nih.gov
| Natural Product Class | Key Diene Application | Relevant Synthetic Reactions |
| Terpenoids | Core ring system formation | Intramolecular Diels-Alder |
| Macrolides | Polyene chain construction | Suzuki, Stille, Negishi Cross-Coupling |
| Alkaloids | Heterocyclic core synthesis | Aza-Diels-Alder, Heck Coupling |
| Polyketides | Stereocontrolled assembly | Olefin Metathesis, Wittig Olefination |
Table 2: Application of diene building blocks in the synthesis of major natural product classes.
Utility in Materials Science Research
The styryl diene structure, which features an extended π-conjugated system, is of significant interest in the field of materials science. This conjugation imparts specific electronic and photophysical properties that can be harnessed for the development of advanced functional materials.
The π-system of this compound, extending from the phenyl ring across the two double bonds, allows it to act as a chromophore. When incorporated into larger molecules or polymers, this structural unit can influence the material's interaction with light, making it suitable for optoelectronic applications. ossila.commdpi.com
Styryl-based molecules are well-known components of "push-pull" dyes, where electron-donating and electron-accepting groups are placed at opposite ends of a conjugated bridge. nih.gov The styryl diene moiety can serve as an effective part of this π-bridge. By modifying the substituents on the phenyl ring or the diene, the electronic properties, such as the HOMO-LUMO gap, can be precisely tuned. This allows for the rational design of organic materials with tailored absorption and emission wavelengths for use in organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and chemical sensors. nih.govresearchgate.net
| Chromophore Class | Key Structural Feature | Potential Application | Key Property Tuned |
| Styryl Dyes | Donor-π-Acceptor System | pH Sensors, NLO Materials | Absorption/Emission Spectra |
| Conjugated Polymers | Extended π-Backbone | Organic LEDs (OLEDs) | Band Gap, Fluorescence |
| Molecular Switches | Photoisomerizable Unit | Optical Data Storage | Reversible Isomerization |
Table 3: Applications of styryl-containing π-systems in materials science.
This compound possesses two distinct types of polymerizable double bonds, making it a multifunctional monomer for specialized polymer synthesis. The terminal vinyl group of the styryl moiety can readily participate in chain-growth polymerization through various mechanisms, including free-radical, cationic, and anionic pathways, similar to styrene (B11656) itself. brandeis.eduresearchgate.net
The presence of the second double bond within the diene system opens up further possibilities. In a polymerization reaction that selectively consumes the styrenic double bond, the internal double bond remains as a pendant group along the polymer backbone. This residual unsaturation can be used for subsequent post-polymerization modifications, such as grafting other polymer chains or functional groups, or for cross-linking to form robust polymer networks. The copolymerization of styrenic monomers with dienes (like butadiene or isoprene) is a cornerstone of the synthetic rubber industry, and specialized monomers like this compound offer a route to novel thermoplastics and elastomers with tailored mechanical and thermal properties. researchgate.netrsc.org
| Polymerization Method | Monomer Type | Resulting Polymer Type | Key Feature of Monomer |
| Anionic Polymerization | Styrene-Diene | Block or Random Copolymer | Living polymerization control |
| Radical Polymerization | Styryl Monomer | Polystyrene Derivative | Reactivity of vinyl group |
| Coordination Polym. | Diene | Poly(diene) with microstructure | Pendant vinyl groups for cure |
| Post-Polymerization | Polymer w/ C=C | Cross-linked Network/Graft | Reactivity of backbone C=C |
Table 4: Polymerization strategies involving styryl and diene functionalities.
Future Research Directions and Unexplored Avenues for 4,5 Dimethylhexa 1,4 Dien 1 Yl Benzene
Development of Highly Enantioselective and Regioselective Synthetic Methods
The synthesis of (4,5-Dimethylhexa-1,4-dien-1-yl)benzene and its derivatives with precise control over stereochemistry remains a significant challenge. Future research should focus on developing catalytic methods that can control both the regioselectivity (which double bond reacts) and enantioselectivity (the 3D arrangement of atoms).
Transition metal catalysis is a promising avenue for achieving this control. nih.gov For instance, nickel-catalyzed systems using chiral diphosphine ligands have shown success in the 1,4-hydroamination of 1,3-dienes, affording chiral allylamines with high enantioselectivity. dicp.ac.cn Similarly, copper-catalyzed enantioselective allylic additions to dienes using chiral N-heterocyclic carbene (NHC) ligands can create tertiary carbon stereocenters. organic-chemistry.org Adapting these systems for this compound could provide access to a wide range of enantioenriched products. A key challenge will be directing the catalyst to a specific double bond and controlling the formation of specific isomers.
Future efforts could explore the methods detailed in the table below, aiming to overcome selectivity challenges inherent in multifunctional substrates.
| Catalytic System | Target Transformation | Key Advantage | Potential Challenges |
| Nickel/Chiral Diphosphine | Asymmetric Hydrofunctionalization (e.g., Hydroamination, Hydroarylation) | High enantioselectivity for 1,4-addition products. dicp.ac.cn | Controlling regioselectivity between the conjugated and non-conjugated double bonds. |
| Copper/Chiral NHC | Enantioselective Allylic Addition | Formation of chiral tertiary carbon centers. organic-chemistry.org | Potential for competing reaction pathways like 1,2-addition. |
| Palladium/Chiral Ligand | Asymmetric Hydroarylation | Forms π-allyl intermediates useful for further functionalization. nih.gov | Lower yields observed for some diene substrates. nih.gov |
| Cobalt/Chiral Ligand | Hetero-dimerization with Alkenes | Atom-economic formation of new C-C bonds to produce skipped 1,4-diene esters. organic-chemistry.org | Substrate scope and tolerance of the styrenyl moiety needs investigation. |
Discovery of Novel Catalytic Transformations for Diene Functionalization
The diene structure of this compound is a versatile handle for a multitude of chemical transformations. nih.gov Research into novel catalytic methods can unlock new reaction pathways, enabling the synthesis of complex molecules from this relatively simple building block. The presence of two distinct double bonds presents a challenge of selectivity but also an opportunity for stepwise or orthogonal functionalization.
Future work could focus on transition metal-catalyzed difunctionalization reactions, where two new functional groups are added across a double bond. researchgate.net For example, radical-mediated transformations using visible-light photoredox catalysis in combination with copper or palladium could enable carboamination, carboesterification, or carboiodination reactions. cjcatal.commdpi.com Another promising area is the selective hydrovinylation of the conjugated diene portion, which can be achieved with iron-diimine complexes to yield skipped diene products with high stereoselectivity. nih.gov The goal would be to develop catalysts that can differentiate between the two π-systems, allowing for predictable and selective installation of functional groups.
| Transformation Type | Catalytic Approach | Potential Product | Research Focus |
| Hydrofunctionalization | Iron-catalyzed nih.govnih.gov-hydrovinylation | Skipped dienes with Z-stereoselectivity. nih.gov | Selective reaction at the 1,3-diene moiety over the styrenyl alkene. |
| Difunctionalization | Photoredox/Copper-catalyzed Carboamination | Fluoroalkyl-bearing amines. mdpi.com | Regiocontrol (1,2- vs. 1,4-addition) and chemoselectivity. |
| Cycloaddition | Thermal or Lewis Acid-catalyzed Diels-Alder | Functionalized naphthalenes or other cyclic structures. nih.gov | Using the styrenyl diene as the 4π component for intramolecular reactions. |
| Cross-Electrophile Coupling | Nickel-catalyzed three-component coupling | 1,2-linear-silylated products. nih.gov | Exploring unconventional regioselectivity and C-Si bond formation. |
| Heteroannulation | Palladium-catalyzed reaction with o-bromophenols | Enantioenriched dihydrobenzofurans. nih.gov | High tolerance for diverse functional groups and excellent stereocontrol. |
Advanced Spectroscopic Characterization and Elucidation of Reactive Intermediates
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For catalytic reactions involving this compound, the key lies in identifying and characterizing the short-lived, low-concentration reactive intermediates that govern the reaction pathway. ethz.ch
Future research should employ advanced, in-situ spectroscopic techniques to directly observe these transient species under actual reaction conditions. researchgate.net High-pressure Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information on catalytic intermediates that are only stable at elevated temperatures and pressures. wiley.com Time-resolved infrared (TR-IR) spectroscopy can map the production and consumption of intermediates on timescales from picoseconds to milliseconds, helping to differentiate between competing mechanistic pathways like single electron transfer (SET) and atom transfer (AT). acs.org Furthermore, electrospray ionization-mass spectrometry (ESI-MS) is exceptionally sensitive for detecting charged intermediates common in organometallic catalysis. nih.gov
| Spectroscopic Technique | Information Obtained | Advantages for Diene Catalysis |
| In-situ High-Pressure NMR | Structural characterization of active catalysts and intermediates under reaction conditions. wiley.com | Differentiates between isomers; clarifies coordination modes of the diene to a metal center. |
| Time-Resolved IR (TR-IR) | Real-time kinetics of intermediate formation and decay. acs.org | Distinguishes between rapid, competing mechanistic steps. |
| Electrospray Ionization-Mass Spectrometry (ESI-MS) | Detection of low-abundance charged or metal-containing intermediates. nih.gov | High sensitivity; allows for the study of entire catalytic cycles in the gas phase. |
| X-ray Absorption Spectroscopy (XAS) | Electronic structure and local atomic environment of metal centers in catalysts. sustainability-directory.com | Provides detailed information on catalyst oxidation state and coordination geometry during the reaction. |
Exploration of Analogues for Targeted Chemical Transformations
Systematic modification of the this compound structure can provide valuable insights into structure-reactivity relationships and lead to the development of analogues tailored for specific applications. Future research should involve the synthesis of a library of derivatives to probe how electronic and steric changes influence reactivity. researchgate.net
For example, installing electron-donating or electron-withdrawing groups on the phenyl ring could modulate the electronic properties of the conjugated system, potentially influencing the regioselectivity of electrophilic additions or its efficacy in polymerization. nih.gov Altering the substitution pattern on the diene core, such as removing or shifting the methyl groups, could impact its conformational preferences (s-cis vs. s-trans), which is critical for reactions like the Diels-Alder cycloaddition. libretexts.org These analogues could be screened for enhanced performance in polymerization, cross-coupling reactions, or as precursors for complex natural products. researchgate.net
| Analogue Modification | Potential Impact | Targeted Application |
| Substituents on Phenyl Ring (e.g., -OMe, -NO2) | Modulate electron density of the styrenyl system. | Control reactivity and regioselectivity in catalytic functionalization; tune polymer properties. |
| Alkyl Group Variation (e.g., -H, -Et, -tBu) | Alter steric hindrance around the diene. | Influence stereochemical outcomes in asymmetric synthesis; modify polymer glass transition temperature. |
| Isomeric Rearrangement (e.g., 1,3-diene) | Change conjugation pattern and reactivity. | Enable different types of cycloaddition reactions; create polymers with different microstructures. |
| Incorporation of Heteroatoms | Introduce polarity and new reactive sites. | Synthesis of functional materials; precursors for heterocyclic compounds. |
Integration into Supramolecular Assemblies and Nanoscience Research
The styrenyl and diene functionalities make this compound an attractive monomer for polymer synthesis. acs.org Future research can explore its polymerization and copolymerization to create novel materials with tailored properties. Its incorporation into polymers could yield elastomers with specific thermal or mechanical characteristics. acs.orglibretexts.org
Beyond simple polymerization, the remaining double bond in the polymer backbone provides a handle for post-polymerization functionalization. For instance, a Diels-Alder reaction could be used to attach functional units or cross-link polymer chains, a strategy that provides a facile way to modify polymer properties. researchgate.net This approach allows for the creation of advanced materials where the polymer chain length is unaffected while new functionalities are introduced. Furthermore, copolymers of this compound with polar monomers could self-assemble into well-defined nanostructures, opening avenues in nanoscience for applications in drug delivery, templating, or advanced coatings.
| Research Avenue | Description | Potential Outcome |
| Homopolymerization | Polymerizing the monomer using free-radical or transition-metal catalysts. | New elastomers with unique properties derived from the disubstituted diene structure. libretexts.org |
| Copolymerization | Reacting with other monomers (e.g., styrene (B11656), acrylates). | Random or block copolymers with tunable glass transition temperatures and mechanical properties. acs.org |
| Post-Polymerization Functionalization | Using the pendant double bond in the polymer chain for further reactions (e.g., Diels-Alder, thiol-ene). | Introduction of new functional groups, cross-linking to form thermosets, or attachment of bioactive molecules. researchgate.net |
| Self-Assembly | Designing block copolymers that can self-assemble into micelles, vesicles, or other nanostructures. | Creation of functional nanomaterials for targeted applications in materials science and biomedicine. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
